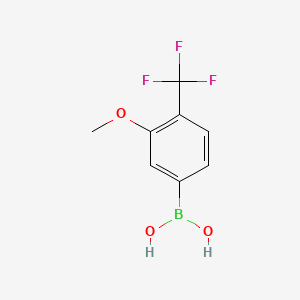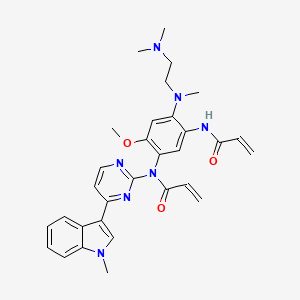
N-Acryloyl Osimertinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Acryloyl Osimertinib” is a compound used in cancer research . It is an impurity reference material related to Osimertinib , which is a third-generation, irreversible mutant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C31H35N7O3 . Its molecular weight is 553.65 . Detailed structural analysis can be found in resources like the Protein Data Bank .
Physical And Chemical Properties Analysis
This compound is available in a neat format . Its molecular formula is C31H35N7O3 and its molecular weight is 553.65 .
Aplicaciones Científicas De Investigación
Tratamiento del cáncer de pulmón de células no pequeñas (CPNP)
Osimertinib, el compuesto principal de N-Acryloyl Osimertinib, es actualmente la terapia de primera línea preferida en pacientes con cáncer de pulmón de células no pequeñas (CPNP) con una mutación común del receptor del factor de crecimiento epidérmico (EGFR) . También es la terapia estándar de segunda línea en pacientes T790M positivos en progresión a un inhibidor de la tirosina quinasa EGFR previo .
Superar la resistencia adquirida en el CPNP
Un desafío significativo en el tratamiento del CPNP es el desarrollo inevitable de resistencia a Osimertinib entre los pacientes . Comprender los mecanismos secundarios de resistencia y las posibles opciones terapéuticas disponibles es crucial para definir la mejor gestión de los pacientes en progresión a Osimertinib .
Desarrollo del método analítico
This compound se puede utilizar para el desarrollo del método analítico, la validación del método (AMV) y la aplicación de control de calidad (QC) para la solicitud de nuevo fármaco abreviado (ANDA) o durante la producción comercial de Osimertinib .
Terapia adyuvante
Osimertinib tiene aplicaciones en el entorno adyuvante, lo que significa que se utiliza después del tratamiento principal para disminuir la probabilidad de que el cáncer regrese .
Terapia de primera línea
Osimertinib es la terapia de primera línea preferida en pacientes con CPNP con mutación común de EGFR .
Terapia de segunda línea
Osimertinib es la terapia estándar de segunda línea en pacientes T790M positivos en progresión a un inhibidor de la tirosina quinasa EGFR previo .
Mecanismo De Acción
Target of Action
N-Acryloyl Osimertinib, also known as N-[2-[2-(Dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival . It is often mutated in various cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound is designed to inhibit EGFR sensitizing mutations (exon 19 deletion and exon 21 L858R mutations) and acquired resistance mutations (EGFR T790M) . It selectively targets both EGFR sensitizing and acquired resistance mutations . This compound has lower activity against wild-type EGFR, which helps to reduce off-target effects .
Biochemical Pathways
This compound affects the EGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, this compound disrupts the signaling pathway, leading to the inhibition of cancer cell growth and induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that osimertinib and its active metabolites, AZ5104 and AZ7550, have significant associations with adverse events . Higher exposures to osimertinib, AZ5104, and AZ7550 were related to higher severity of adverse events . Therefore, monitoring these may be beneficial for osimertinib adverse event management .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell growth and induction of apoptosis . In clinical trials, osimertinib has shown significant improvement in progression-free survival compared to placebo in patients with unresectable stage III EGFR-mutated NSCLC following definitive chemoradiotherapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment (TME) can affect drug resistance . Studies have shown that osimertinib plus anlotinib could improve the prognosis of patients with progressed disease on second-line osimertinib treatment, which may be due to increased T cell infiltration and tumor-associated macrophage (TAM) remodeling via VEGF-VEGFR blockage .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGIJXFKPBAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

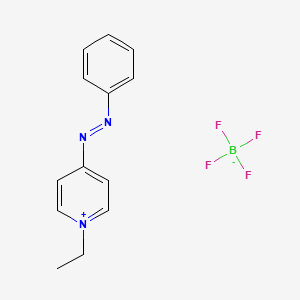
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
![L-LYSINE, [14C(U)]-](/img/no-structure.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
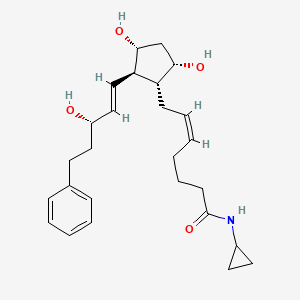
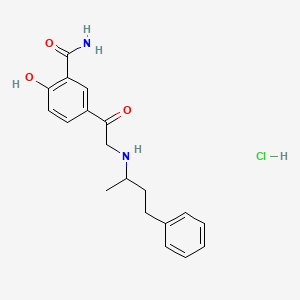
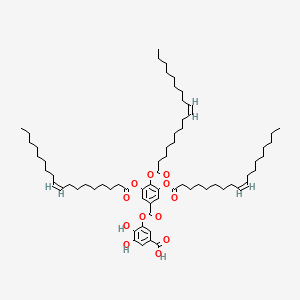

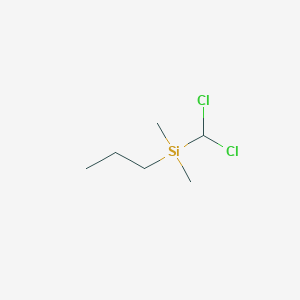
![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)
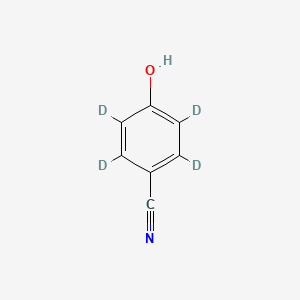
![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)
